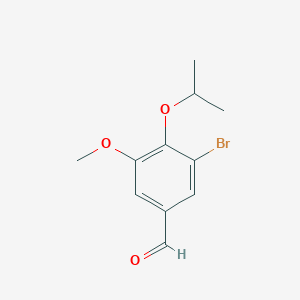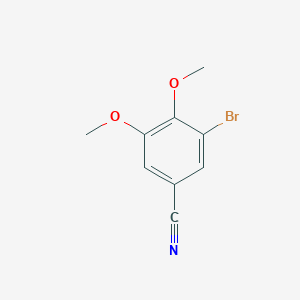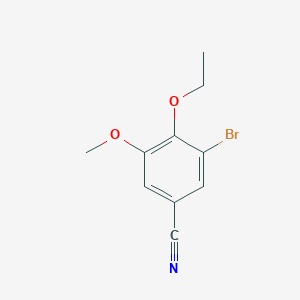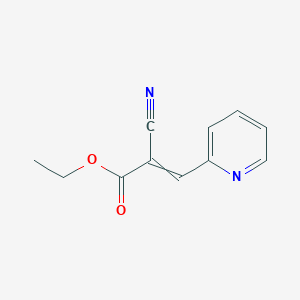
Ethyl 2-cyano-3-(pyridin-2-YL)acrylate
Overview
Description
Ethyl 2-cyano-3-(pyridin-2-YL)acrylate is an organic compound that belongs to the class of acrylates. It features a cyano group and a pyridinyl group attached to an acrylate moiety. This compound is of significant interest due to its versatile applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-3-(pyridin-2-YL)acrylate can be synthesized through various methods. One common approach involves the Knoevenagel condensation reaction between ethyl cyanoacetate and 2-pyridinecarboxaldehyde in the presence of a base such as piperidine or pyridine. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or methanol .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-3-(pyridin-2-YL)acrylate undergoes various chemical reactions, including:
Nucleophilic Addition: The cyano group can participate in nucleophilic addition reactions, forming a variety of derivatives.
Electrophilic Substitution: The pyridinyl group can undergo electrophilic substitution reactions, allowing for further functionalization.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Addition: Reagents such as Grignard reagents or organolithium compounds can be used.
Electrophilic Substitution: Reagents like halogens or nitrating agents can be employed.
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Major Products Formed:
Nucleophilic Addition: Formation of substituted derivatives.
Electrophilic Substitution: Formation of halogenated or nitrated products.
Hydrolysis: Formation of 2-cyano-3-(pyridin-2-YL)acrylic acid.
Scientific Research Applications
Ethyl 2-cyano-3-(pyridin-2-YL)acrylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: It is used in the development of bioactive compounds with potential therapeutic properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(pyridin-2-YL)acrylate involves its interaction with various molecular targets. The cyano group can act as an electrophile, while the pyridinyl group can participate in coordination with metal ions or other nucleophiles. These interactions can modulate biological pathways and lead to specific biological effects .
Comparison with Similar Compounds
- Ethyl 2-cyano-3-(pyridin-3-YL)acrylate
- Ethyl 2-cyano-3-(pyridin-4-YL)acrylate
- Methyl 2-cyano-3-(pyridin-2-YL)acrylate
Comparison: this compound is unique due to the position of the pyridinyl group, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different biological activities and chemical properties, making it a valuable compound for specific applications .
Properties
IUPAC Name |
ethyl 2-cyano-3-pyridin-2-ylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)9(8-12)7-10-5-3-4-6-13-10/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPIXOUQAVXJRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=CC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Ethyl 2-cyano-3-(pyridin-2-yl)acrylate in the synthesis of selenophenes?
A: this compound serves as an essential building block in a novel one-pot synthesis of functionalized selenophenes []. This method, described in the research paper, utilizes the compound's reactivity as an activated alkene. When reacted with acetylenic esters in the presence of KSeCN at room temperature, it facilitates the formation of the selenophene ring structure. This reaction offers a simple and efficient route to access diverse selenophene derivatives, valuable for various applications.
Q2: What are the advantages of this synthetic method using this compound compared to other approaches?
A: The research paper highlights several advantages of this synthetic method []:
Q3: How was the structure of the synthesized selenophenes confirmed?
A: The synthesized selenophenes were characterized using multinuclear NMR spectroscopy, including ¹H, ¹³C, and ⁷⁷Se NMR []. These techniques provide detailed information about the structure and connectivity of the atoms within the molecule, confirming the successful formation of the desired selenophene ring system.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



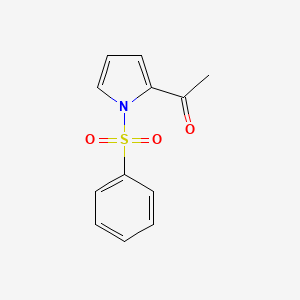
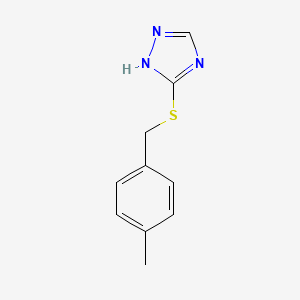

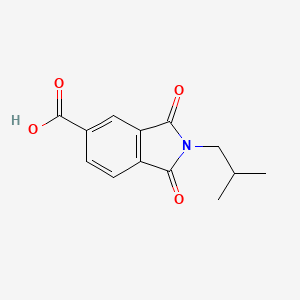

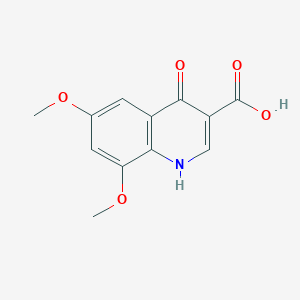
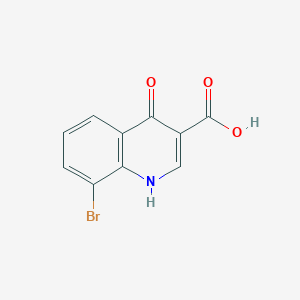
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269254.png)
![2-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1269257.png)
![2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1269260.png)
